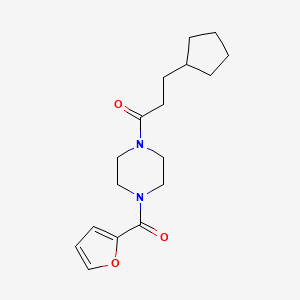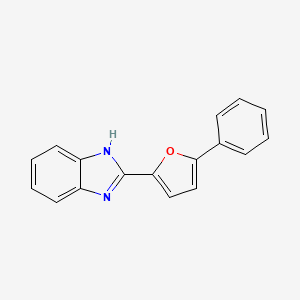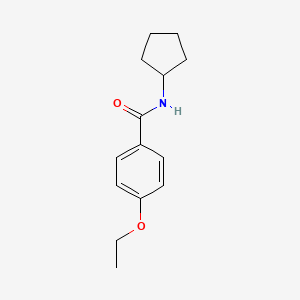![molecular formula C19H12Cl2O2 B5731591 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone](/img/structure/B5731591.png)
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone, also known as DMNQ, is a synthetic compound that has been widely used in scientific research. This compound is known for its ability to induce oxidative stress in cells, making it a valuable tool for studying the mechanisms of oxidative stress and its effects on cellular function.
作用機序
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone induces oxidative stress by generating reactive oxygen species (ROS) through redox cycling. 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone is reduced to its semiquinone form by cellular reductases, which can then react with oxygen to generate superoxide radicals. These radicals can then react with other molecules in the cell, leading to oxidative damage and cellular dysfunction.
Biochemical and Physiological Effects:
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone-induced oxidative stress has been shown to have a range of biochemical and physiological effects on cells. It can activate cellular signaling pathways, induce apoptosis, and impair mitochondrial function. 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has also been shown to induce DNA damage and alter gene expression in cells.
実験室実験の利点と制限
One advantage of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone in lab experiments is its ability to induce oxidative stress in a controlled manner. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one limitation of using 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone is its potential toxicity to cells, as high concentrations can lead to cell death.
将来の方向性
There are several future directions for research involving 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone. One area of research is the development of new compounds that can induce oxidative stress in a more specific and controlled manner. Another area of research is the development of new therapies that can target oxidative stress in diseases such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone-induced oxidative stress and its effects on cellular function.
合成法
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone can be synthesized by reacting 2,4-dichlorostyrene with 3-methyl-1,4-naphthoquinone in the presence of a strong acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.
科学的研究の応用
2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has been used in a wide range of scientific research applications, including studies on cellular signaling pathways, mitochondrial function, and oxidative stress. It has been shown to induce oxidative stress in a variety of cell types, including neurons, endothelial cells, and cancer cells. 2-[2-(2,4-dichlorophenyl)vinyl]-3-methylnaphthoquinone has also been used to study the effects of oxidative stress on mitochondrial function, as it can disrupt the electron transport chain and induce mitochondrial dysfunction.
特性
IUPAC Name |
2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-3-methylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2O2/c1-11-14(9-7-12-6-8-13(20)10-17(12)21)19(23)16-5-3-2-4-15(16)18(11)22/h2-10H,1H3/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSRHYWFGVSXRN-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C=CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)/C=C/C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6655687 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(3-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5731530.png)

![N-(tert-butyl)-3-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5731533.png)

![2-[(4-fluorophenyl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B5731549.png)
![N-[2-(4-fluorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5731563.png)


![1-(4-methoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5731585.png)
![2-(3,4-dichlorophenyl)-N'-{[(2,3-dimethylphenoxy)acetyl]oxy}ethanimidamide](/img/structure/B5731589.png)